Methyl 4-Chloro-2,6-dinitrobenzoate
CAS No.: 100418-47-1
Cat. No.: VC21291519
Molecular Formula: C8H5ClN2O6
Molecular Weight: 260.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100418-47-1 |
|---|---|
| Molecular Formula | C8H5ClN2O6 |
| Molecular Weight | 260.59 g/mol |
| IUPAC Name | methyl 4-chloro-2,6-dinitrobenzoate |
| Standard InChI | InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 |
| Standard InChI Key | UANMWPWYANJDGT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Methyl 4-Chloro-2,6-dinitrobenzoate (CAS No. 100418-47-1) is a chemical compound characterized by several key structural elements. It possesses a chlorinated benzene ring with two nitro groups at positions 2 and 6, and a methyl ester group. This arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity.
Basic Chemical Information
The compound has the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H5ClN2O6 |
| Molecular Weight | 260.59 g/mol |
| Physical State | Solid at room temperature |
| Storage Conditions | Refrigerated for stability |
| IUPAC Name | methyl 4-chloro-2,6-dinitrobenzoate |
| Standard InChIKey | UANMWPWYANJDGT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1N+[O-])Cl)N+[O-] |
The compound exists as a solid at ambient temperature and requires refrigeration to maintain its chemical stability over extended periods. The presence of two electron-withdrawing nitro groups flanking the carboxyl functionality creates a unique electronic environment that influences its chemical behavior in various reactions.
Structural Characteristics
The structure of Methyl 4-Chloro-2,6-dinitrobenzoate features several important functional moieties:
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A benzene ring as the core structure
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A chlorine atom at position 4
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Nitro groups at positions 2 and 6
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A methyl ester group (methoxycarbonyl) attached to position 1
This arrangement of electron-withdrawing groups makes the aromatic ring highly electron-deficient, increasing its susceptibility to nucleophilic attack. The presence of the chlorine atom at position 4 further contributes to the compound's reactivity profile, offering opportunities for substitution reactions under appropriate conditions.
| Hazard Statement | Code | Description |
|---|---|---|
| Harmful if swallowed | H302 | The compound poses ingestion hazards |
| Causes skin irritation | H315 | Contact with skin may cause irritation |
| Causes serious eye irritation | H319 | The compound can irritate eyes upon contact |
| May cause respiratory irritation | H335 | Inhalation may irritate the respiratory system |
These hazard statements highlight the need for appropriate protective measures when working with this compound. The presence of nitro groups and a chlorine substituent contributes to its potential toxicity and irritant properties.
Comparison with Related Compounds
Methyl 4-Chloro-2,6-dinitrobenzoate belongs to a family of chlorinated nitrobenzoate esters, each with distinct properties and applications. Comparing this compound with its structural isomers and related derivatives provides insight into how subtle structural differences influence chemical behavior.
Structural Isomers
Several related compounds differ from Methyl 4-Chloro-2,6-dinitrobenzoate in the position of functional groups:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| Methyl 4-chloro-3,5-dinitrobenzoate | 2552-45-6 | Nitro groups at positions 3 and 5 |
| Methyl 4-chloro-2-nitrobenzoate | 42087-80-9 | Single nitro group at position 2 |
| Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 | Single nitro group at position 3 |
These positional isomers exhibit different physical properties and reactivity patterns. For example, Methyl 4-chloro-3,5-dinitrobenzoate has a molecular weight identical to Methyl 4-Chloro-2,6-dinitrobenzoate (260.59 g/mol) but features a different arrangement of nitro groups around the aromatic ring .
Property Differences
The position of substituents on the aromatic ring significantly affects the compound's properties:
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Electronic effects: The 2,6-dinitro pattern in Methyl 4-Chloro-2,6-dinitrobenzoate creates different electronic distribution compared to the 3,5-dinitro pattern in its isomer
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Steric considerations: The 2,6-dinitro substitution pattern may introduce greater steric hindrance near the ester group
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Reactivity: The relative positions of nitro groups and the chloro substituent influence the compound's behavior in nucleophilic substitution reactions
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Physical properties: Melting points and solubility profiles may differ between isomers due to variations in intermolecular forces
These differences highlight the importance of precise structural characterization when working with these compounds and considering their potential applications.
Analytical Methods for Characterization
Proper identification and characterization of Methyl 4-Chloro-2,6-dinitrobenzoate are essential for ensuring its purity and suitability for specific applications.
Spectroscopic Analysis
Several spectroscopic techniques are typically employed to characterize compounds like Methyl 4-Chloro-2,6-dinitrobenzoate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the positions of hydrogen and carbon atoms, confirming the substitution pattern
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Infrared (IR) Spectroscopy: Identifies functional groups such as nitro, ester, and aromatic ring vibrations
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Mass Spectrometry (MS): Confirms the molecular weight and helps establish fragmentation patterns characteristic of the compound's structure
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UV-Visible Spectroscopy: Provides information about electronic transitions, which are influenced by the aromatic system and its substituents
These analytical methods collectively provide comprehensive structural confirmation and assist in assessing the purity of synthesized or commercially obtained samples.
Chromatographic Methods
Chromatographic techniques offer additional tools for analyzing Methyl 4-Chloro-2,6-dinitrobenzoate:
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High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation from structural isomers
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Gas Chromatography (GC): May be applicable for volatile derivatives or for analysis following derivatization
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Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reactions and initial purity assessments
These methods, particularly when coupled with spectroscopic detection (such as GC-MS or HPLC-MS), provide powerful tools for characterization and quality control of Methyl 4-Chloro-2,6-dinitrobenzoate preparations.
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